

History of Carbon-11 in PET imaging

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An In-depth Technical Guide to the History and Application of **Carbon-11** in PET Imaging

Introduction

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that provides quantitative insights into physiological, metabolic, and molecular pathways within the living human body.[1] The power of PET lies in its use of radiotracers—biologically active molecules labeled with short-lived positron-emitting radionuclides.[1] Among these, **Carbon-11** (^{11}C) holds a unique and foundational place. As carbon is the ubiquitous backbone of nearly all biological molecules, ^{11}C allows for the labeling of drugs and endogenous compounds without altering their physicochemical properties.[2][3] This "hot-for-cold" substitution provides an unparalleled window into in vivo biochemistry.[4]

However, the utility of **Carbon-11** is intrinsically linked to its challenging physical properties, most notably its short half-life of approximately 20.4 minutes.[5][6] This necessitates an on-site cyclotron for its production and demands rapid, high-yield radiochemical syntheses.[3][5] This guide provides a detailed overview of the history of **Carbon-11** in PET imaging, from its discovery to the development of sophisticated radiochemical techniques and its application in modern research and diagnostics.

Historical Milestones

The journey of **Carbon-11** from a nuclear physics curiosity to a cornerstone of medical imaging can be traced through several key phases:

- **Discovery and Early Research (1930s-1940s):** The story begins in 1934, when Lauritsen et al. first observed the formation of a radionuclide with a 20-minute half-life, which was later identified as **Carbon-11**. This discovery was made by irradiating boron oxide with deuterons, producing ^{11}C via the $^{10}\text{B}(\text{d},\text{n})^{11}\text{C}$ nuclear reaction.^[1] A few years later, in 1939, a more efficient production method was achieved by Barkas through the bombardment of nitrogen-14 gas with high-energy protons, the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ reaction, which remains the most common production method today.^{[1][7]} This period marked the recognition of ^{11}C as a vital tracer for biochemical pathways.
- **The Dawn of PET (1950s-1970s):** The development of the first medical cyclotrons and early positron scanning devices in the mid-20th century paved the way for the first biomedical applications. The emergence of PET scanners in the late 1970s, which could reconstruct tomographic images from positron-electron annihilation events, was a critical turning point.^{[1][8]} These early systems, though rudimentary by today's standards, demonstrated the feasibility of imaging the distribution of ^{11}C -labeled compounds in vivo.
- **The Radiochemistry Revolution (1970s-1980s):** The true potential of ^{11}C in PET was unlocked by breakthroughs in radiochemistry. The development of methods to rapidly produce reactive ^{11}C -labeled synthons (chemical building blocks) was paramount. A "quantum jump" in the field occurred with the introduction of ^{11}C methyl iodide ($^{11}\text{C}\text{CH}_3\text{I}$), which enabled the straightforward labeling of a vast array of molecules through methylation.^[9] This innovation dramatically expanded the library of potential PET tracers.
- **Modern Applications and Innovation (1990s-Present):** The last three decades have seen the refinement of ^{11}C chemistry, the development of automated synthesis modules, and its application to pressing medical questions.^[4] A landmark application was the development of ^{11}C PiB (Pittsburgh Compound B) for imaging amyloid plaques, revolutionizing the study of Alzheimer's disease.^[5] Similarly, tracers like ^{11}C raclopride have provided invaluable insights into neurotransmitter systems in disorders like Parkinson's disease.^[5] Ongoing research focuses on developing novel labeling methodologies, such as transition metal-mediated ^{11}C -carbonylations, to further broaden the scope of molecules that can be studied with PET.^[9]

Technical Data and Protocols

Physical Properties of Carbon-11

The imaging capabilities and stringent production requirements of **Carbon-11** are dictated by its fundamental physical properties.

Property	Value
Half-life ($t_{1/2}$)	20.4 minutes[3][5][10]
Decay Mode	Positron Emission (β^+)
Decay Percentage	99.8%[7]
Max. Positron Energy	0.96 MeV[11]
Primary Production Reaction	$^{14}\text{N}(p,\alpha)^{11}\text{C}$ [1][5]

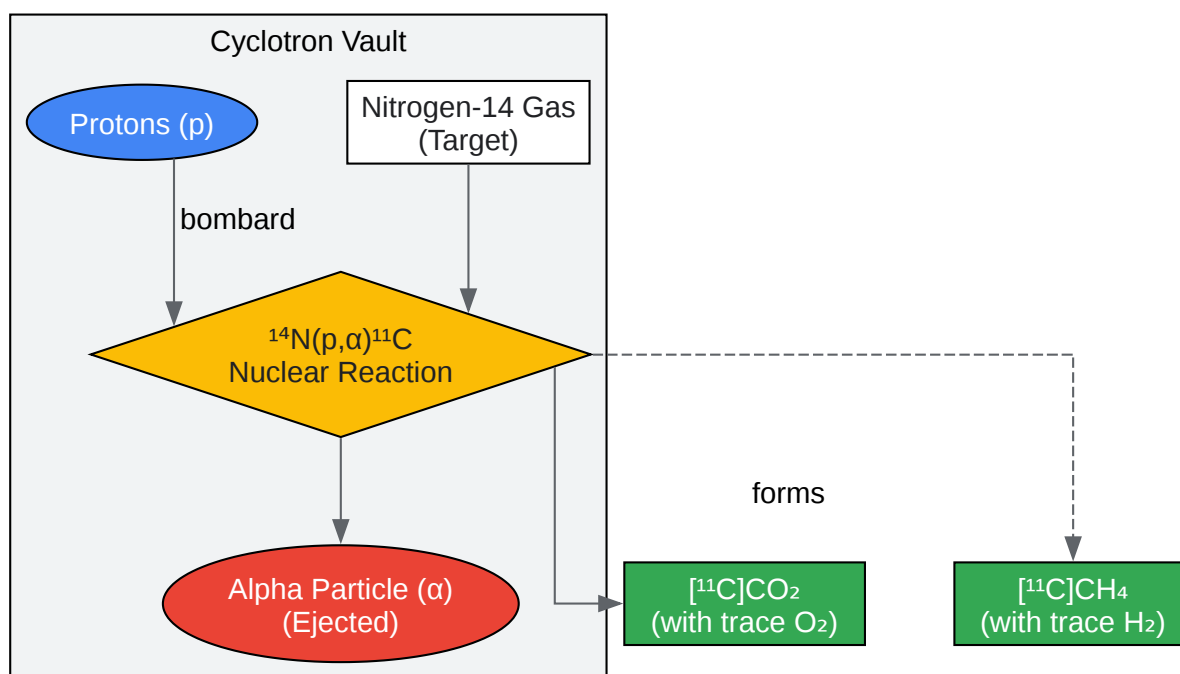
Experimental Protocol: Production of Carbon-11

The production of ^{11}C is a highly specialized process requiring a particle accelerator.

Methodology: Cyclotron Production

- Target Material: High-purity nitrogen-14 (^{14}N) gas is used as the target material.
- Projectile: Protons (p) are accelerated to high energies (typically 10-18 MeV) in a cyclotron.
- Bombardment: The high-energy proton beam is directed onto the ^{14}N gas target.
- Nuclear Reaction: The $^{14}\text{N}(p,\alpha)^{11}\text{C}$ nuclear reaction occurs, where a proton strikes a nitrogen-14 nucleus, ejecting an alpha particle (α) and transmuting the nitrogen into **Carbon-11**.
- Chemical Form: The resulting ^{11}C atom instantaneously reacts with trace gases present in the target.
 - With the addition of trace amounts of oxygen (O_2 , ~0.1-2%), the primary product is [^{11}C]carbon dioxide ([^{11}C]CO₂).[7][12]
 - With the addition of hydrogen (H_2 , ~5-10%), the primary product is [^{11}C]methane ([^{11}C]CH₄).[12]

- Extraction: The radioactive gas is rapidly transported from the cyclotron target to a shielded radiochemistry laboratory ("hot cell") for immediate use in radiosynthesis.



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Figure 1: Workflow for cyclotron production of **Carbon-11** precursors.

Experimental Protocol: Synthesis of Key Radiolabeling Precursors

The primary forms, $[^{11}\text{C}]\text{CO}_2$ and $[^{11}\text{C}]\text{CH}_4$, are often converted into more versatile labeling agents. The synthesis of $[^{11}\text{C}]$ methyl iodide from $[^{11}\text{C}]\text{CO}_2$ is the most established and widely used multi-step protocol in ^{11}C chemistry.

Methodology: Synthesis of $[^{11}\text{C}]$ Methyl Iodide

- Trapping and Reduction of $[^{11}\text{C}]\text{CO}_2$:

- $[^{11}\text{C}]\text{CO}_2$ from the cyclotron is trapped at room temperature on a solid support or in a solution.
- It is then reduced to $[^{11}\text{C}]\text{methane}$ ($[^{11}\text{C}]\text{CH}_4$) using a reducing agent like hydrogen gas over a heated nickel catalyst (400°C).
- Radioiodination of $[^{11}\text{C}]\text{CH}_4$:
 - The newly formed $[^{11}\text{C}]\text{CH}_4$ is reacted with gaseous iodine (I_2) at high temperatures ($700\text{--}750^\circ\text{C}$).
 - This gas-phase reaction produces a mixture of iodinated methanes, primarily $[^{11}\text{C}]\text{methyl iodide}$ ($[^{11}\text{C}]\text{CH}_3\text{I}$).
- Purification:
 - The product stream is passed through a purification trap (e.g., Ascarite) to remove unreacted iodine.
 - The purified $[^{11}\text{C}]\text{CH}_3\text{I}$ gas is then bubbled through a solvent containing the precursor molecule for the final labeling step.

This entire process must be automated and completed within minutes to maximize the radiochemical yield before significant decay of the ^{11}C occurs.



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Figure 2: Key workflow for the synthesis of $[^{11}\text{C}]\text{CH}_3\text{I}$ and its use in labeling.

Common Carbon-11 Labeling Methodologies

Decades of research have produced a toolbox of chemical reactions for incorporating ^{11}C into organic molecules.

Methodology	Key Precursor(s)	Target Functional Group	Description
¹¹ C-Methylation	[¹¹ C]CH ₃ I, [¹¹ C]CH ₃ OTf	Amines, Alcohols, Thiols	The most common strategy, forming C-N, C-O, or C-S bonds. [5] [13]
¹¹ C-Carboxylation	[¹¹ C]CO ₂	Carboxylic Acids, Amides	Involves direct fixation of [¹¹ C]CO ₂ using organometallic reagents (e.g., Grignards) or organic bases. [2] [13]
¹¹ C-Cyanation	[¹¹ C]HCN	Nitriles, Amines, Carboxylic Acids	[¹¹ C]Hydrogen cyanide is a versatile building block that can act as both a nucleophile and electrophile. [10]
¹¹ C-Carbonylation	[¹¹ C]CO	Ketones, Amides, Esters	Uses transition-metal catalysts (e.g., Palladium) to insert [¹¹ C]CO into molecules, forming carbonyl groups. [9]

Core Application Example: Imaging the Dopamine System

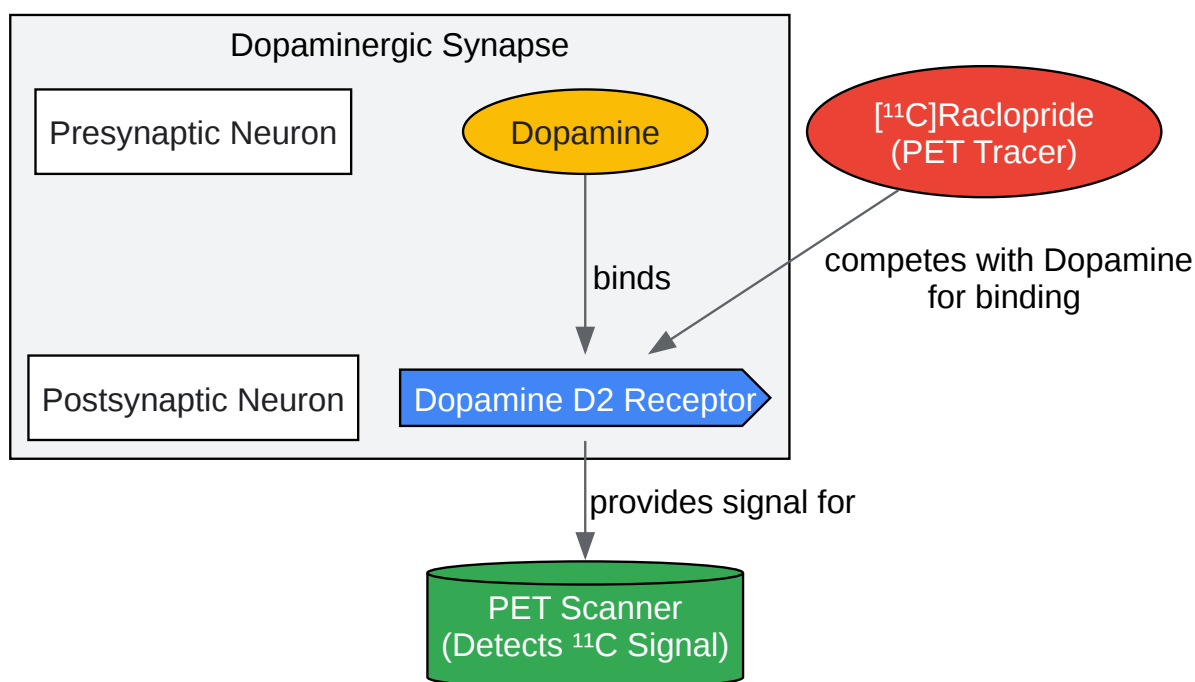
The study of neurotransmitter systems has been a major application of ¹¹C-PET. Tracers targeting dopamine receptors, such as [¹¹C]raclopride, are used to investigate psychiatric and neurodegenerative disorders.[\[5\]](#)

Biological Target: Dopamine D2/D3 receptors. Radiotracer: [¹¹C]raclopride. Application: Quantifying the density and availability of D2/D3 receptors in the brain. In conditions like

Parkinson's disease, changes in the dopamine system can be monitored. It is also used in drug development to confirm that a new CNS drug engages its target receptor in the human brain.

Experimental Workflow & Signaling Context:

- **Synthesis:** [^{11}C]raclopride is synthesized by the N-methylation of a desmethyl precursor using [^{11}C]methyl iodide or [^{11}C]methyl triflate.
- **Administration:** The purified tracer is administered intravenously to the subject.
- **Distribution:** The tracer crosses the blood-brain barrier and distributes throughout the brain.
- **Binding:** [^{11}C]raclopride selectively binds to dopamine D2/D3 receptors, which are concentrated in areas like the striatum.
- **PET Imaging:** The PET scanner detects the gamma rays resulting from the positron annihilations of ^{11}C . The concentration of radioactivity in different brain regions over time is measured, allowing for the calculation of receptor density (B_{max}) and binding potential (BP).



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Figure 3: Logical diagram of [^{11}C]raclopride action for PET imaging.

Conclusion

From its discovery in the early 20th century, **Carbon-11** has become an indispensable tool in molecular imaging. Its unique ability to be incorporated into molecules without altering their biological function provides a powerful method for studying the dynamic processes of life in real-time. The development of PET technology was critically dependent on the parallel evolution of rapid and efficient ^{11}C radiochemistry, a field driven by the challenge of a 20.4-minute half-life. While newer radionuclides like Fluorine-18 offer logistical advantages with a longer half-life, the fundamental role of carbon in organic chemistry ensures that **Carbon-11** will remain a cornerstone of PET for preclinical research, drug development, and clinical diagnostics, enabling continued exploration into the molecular basis of health and disease.

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